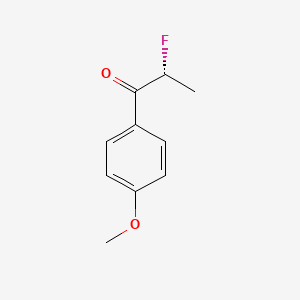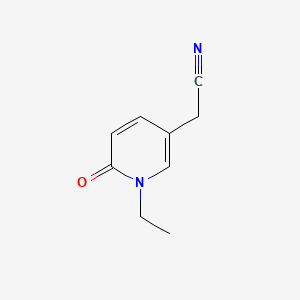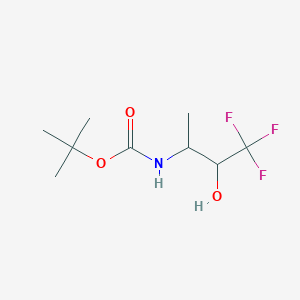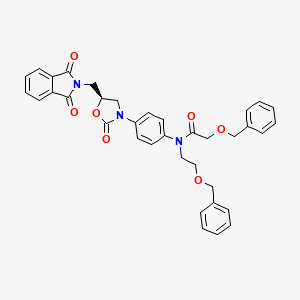
Jinflexin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jinflexin D is a natural phenanthrene derivative isolated from the plant species Juncus inflexus. It is a dimeric compound with a unique heptacyclic ring system, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Jinflexin D is typically isolated from the methanolic extract of Juncus inflexus roots. The isolation process involves several steps, including extraction with solvents of different polarities (n-hexane, dichloromethane, and ethyl acetate) and purification using chromatographic techniques . The absolute configurations of the new compounds are determined by TDDFT-ECD calculations, and their enantiomeric purity is checked by chiral HPLC analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and complex structure. The compound is primarily obtained through extraction and purification from natural sources.
Análisis De Reacciones Químicas
Types of Reactions: Jinflexin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.
Aplicaciones Científicas De Investigación
Jinflexin D has several scientific research applications due to its unique structure and biological activities. It has been studied for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multi-resistant bacterial strains . Additionally, this compound exhibits antiproliferative, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development .
Mecanismo De Acción
The mechanism of action of Jinflexin D involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the α1β2γ2s subtype of the GABA A receptor, leading to its anxiolytic and sedative effects . Additionally, this compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds: Jinflexin D is part of a group of phenanthrene derivatives isolated from Juncus species. Similar compounds include jinflexins A, B, and C, as well as juncuenins A, B, and D, juncusol, dehydrojuncuenins A and B, and dehydrojuncusol .
Uniqueness: What sets this compound apart from other similar compounds is its unique heptacyclic ring system and its dimeric nature. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C36H32O3 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(9S)-9-(7-hydroxy-2,8-dimethylphenanthren-3-yl)-4,7-dimethyl-5,6,9,10-tetrahydrobenzo[c]phenanthrene-3,8-diol |
InChI |
InChI=1S/C36H32O3/c1-18-16-22-8-9-23-19(2)32(37)14-12-26(23)31(22)17-30(18)27-6-5-7-29-34-25(21(4)36(39)35(27)29)11-10-24-20(3)33(38)15-13-28(24)34/h5,7-9,12-17,27,37-39H,6,10-11H2,1-4H3/t27-/m0/s1 |
Clave InChI |
MPGAYVJJNKGBPE-MHZLTWQESA-N |
SMILES isomérico |
CC1=CC2=C(C=C1[C@@H]3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
SMILES canónico |
CC1=CC2=C(C=C1C3CC=CC4=C5C(=C(C(=C34)O)C)CCC6=C5C=CC(=C6C)O)C7=C(C=C2)C(=C(C=C7)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)
![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)




![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)


